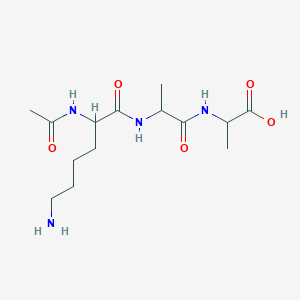
Acetyl-Lys-D-Ala-D-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Lys-D-Ala-D-Ala typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of lysine, alanine, and other amino acids involved. The protected amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt) under controlled conditions . The final step involves deprotection to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Acetyl-Lys-D-Ala-D-Ala undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by carboxypeptidase enzymes, leading to the cleavage of peptide bonds.
Acylation: Involves the addition of acyl groups to the amino acids within the peptide.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at physiological pH, often in the presence of carboxypeptidase enzymes.
Acylation: Requires acylating agents such as acetic anhydride under mild conditions.
Major Products
Scientific Research Applications
Acetyl-Lys-D-Ala-D-Ala has a wide range of applications in scientific research:
Biochemistry: Used as a substrate to study the activity of carboxypeptidase enzymes.
Microbiology: Employed in the investigation of bacterial cell wall synthesis and antibiotic resistance mechanisms.
Pharmacology: Serves as a model compound in the development of new antibiotics and enzyme inhibitors.
Industrial Biotechnology: Utilized in the production of peptide-based drugs and diagnostic tools.
Mechanism of Action
Acetyl-Lys-D-Ala-D-Ala exerts its effects primarily through its interaction with carboxypeptidase enzymes. The compound binds to the active site of the enzyme, facilitating the hydrolysis of peptide bonds . This interaction is crucial for understanding the enzyme’s specificity and catalytic mechanism .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound is unique due to its specific structure, which makes it an ideal substrate for studying carboxypeptidase activity. Its acetylated lysine residue distinguishes it from other similar peptides, providing unique insights into enzyme-substrate interactions .
Properties
IUPAC Name |
2-[2-[(2-acetamido-6-aminohexanoyl)amino]propanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O5/c1-8(12(20)17-9(2)14(22)23)16-13(21)11(18-10(3)19)6-4-5-7-15/h8-9,11H,4-7,15H2,1-3H3,(H,16,21)(H,17,20)(H,18,19)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXMADYKTYBCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-3H-purin-6-one](/img/structure/B15088763.png)




